molecular formula C18H19N5O3S B286703 methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate

Cat. No. B286703
M. Wt: 385.4 g/mol
InChI Key: QJTDTSUDXKLADE-UHFFFAOYSA-N
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Description

Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate, also known as Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylthio)-1H-pyrazole-4-carboxylate, is a chemical compound with potential applications in scientific research. This compound is a member of the pyrazole family and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate exhibits its inhibitory effects on enzymes through the binding of its active site to the enzyme's catalytic site. This binding interferes with the enzyme's ability to perform its biological function, leading to the inhibition of the enzyme's activity.
Biochemical and Physiological Effects:
methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has been found to exhibit various biochemical and physiological effects. This compound has been shown to increase cGMP levels, which can lead to vasodilation and improved blood flow. Additionally, this compound has been found to exhibit anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has several advantages for lab experiments. This compound is readily available and can be synthesized in large quantities. Additionally, this compound exhibits high specificity for its target enzymes, reducing the likelihood of off-target effects. However, this compound has some limitations, including potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research and development of methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate. One potential direction is the investigation of its potential therapeutic applications in the treatment of various diseases, including erectile dysfunction, heart failure, and neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods for this compound could lead to increased availability and lower costs.

Synthesis Methods

Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate can be synthesized through a multistep process. The first step involves the reaction of 3,5-dimethylphenol with 6-bromopyrimidine to form 6-(3,5-dimethylphenoxy)pyrimidine. This compound is then reacted with methylthioacetic acid to form methyl 6-(3,5-dimethylphenoxy)pyrimidine-4-carboxylate. The final step involves the reaction of this compound with 5-amino-3-methyl-1H-pyrazole-4-carboxylic acid to form methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Methyl 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate 5-amino-1-[6-(3,5-dimethylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate has potential applications in scientific research. This compound has been found to exhibit inhibitory effects on various enzymes, including phosphodiesterase 5 (PDE5) and cGMP-specific phosphodiesterase type 9 (PDE9). Inhibition of these enzymes has been linked to potential therapeutic applications in the treatment of various diseases, including erectile dysfunction, heart failure, and neurological disorders.

properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 5-amino-1-[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxylate

InChI

InChI=1S/C18H19N5O3S/c1-10-5-11(2)7-12(6-10)26-14-8-13(20-9-21-14)23-16(19)15(18(24)25-3)17(22-23)27-4/h5-9H,19H2,1-4H3

InChI Key

QJTDTSUDXKLADE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C(=O)OC)N)C

Canonical SMILES

CC1=CC(=CC(=C1)OC2=NC=NC(=C2)N3C(=C(C(=N3)SC)C(=O)OC)N)C

Origin of Product

United States

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